molecular formula C9H18N2O2 B3056435 3,3'-Methanediyldimorpholine CAS No. 7143-20-6

3,3'-Methanediyldimorpholine

Cat. No.: B3056435
CAS No.: 7143-20-6
M. Wt: 186.25 g/mol
InChI Key: FFAOISBQWFSNBA-UHFFFAOYSA-N
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Description

3,3’-Methanediyldimorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of two morpholine rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methanediyldimorpholine typically involves the reaction of morpholine with formaldehyde. One common method is the condensation of morpholine with formaldehyde under acidic conditions, followed by cyclization to form the desired product. The reaction can be represented as follows:

2C4H9NO+CH2OC9H18N2O22 \text{C}_4\text{H}_9\text{NO} + \text{CH}_2\text{O} \rightarrow \text{C}_9\text{H}_{18}\text{N}_2\text{O}_2 2C4​H9​NO+CH2​O→C9​H18​N2​O2​

Industrial Production Methods: In industrial settings, the production of 3,3’-Methanediyldimorpholine can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Methanediyldimorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine rings are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of 3,3’-Methanediyldimorpholine.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3,3’-Methanediyldimorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Methanediyldimorpholine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Morpholine: A simpler analog with a single morpholine ring.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: 3,3’-Methanediyldimorpholine is unique due to the presence of two morpholine rings connected by a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that simpler morpholine derivatives may not fulfill.

Properties

IUPAC Name

3-(morpholin-3-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-12-6-8(10-1)5-9-7-13-4-2-11-9/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAOISBQWFSNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285682
Record name 3,3'-methanediyldimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-20-6
Record name NSC42627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-methanediyldimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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